3-CAF
Description
3-CAF, chemically identified as 3′,4′-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride (CAS: 24622-60-4), is a synthetic cannabinoid receptor modulator. Its molecular formula is C₁₅H₂₀ClNO₃, with a molecular weight of 297.78 g/mol . Structurally, it features a pyrrolidinyl group attached to a butyrophenone backbone, substituted with a methylenedioxy ring (Fig. 1). Computational studies using the PBE 6-31G* D3BJ method reveal precise atomic coordinates, including key positions for oxygen (e.g., 20.24905, -8.99216) and nitrogen atoms (e.g., 24.36385, -8.03171), which are critical for its molecular interactions .
This contrasts with partial agonists like Δ9-THC and full agonists like CP55,940 .
Properties
Molecular Formula |
C24H15FN2O2 |
|---|---|
Molecular Weight |
382.4 |
InChI |
InChI=1S/C24H15FN2O2/c25-20-10-4-6-12-22(20)27-21-11-5-3-9-19(21)23(26-27)24(28)29-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H |
InChI Key |
VBZWFDNXUJTAGG-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC(C=CC=C2)=C2C=C1)C3=NN(C4=CC=CC=C4F)C5=C3C=CC=C5 |
Synonyms |
naphthalen-2-yl 1-(2-fluorophenyl)-1H-indazole-3-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profiles
Table 1 summarizes the receptor binding and activation properties of 3-CAF and structurally related synthetic cannabinoids:
| Compound | CB1 Efficacy (% Activation) | CB2 Efficacy (% Activation) | EC50 (CB2, nM) | Receptor Role |
|---|---|---|---|---|
| This compound | 0 | 0 | N/A | CB2 antagonist |
| Δ9-THC | 60–70 (partial agonist) | 60–70 (partial agonist) | N/A | Partial agonist |
| CP55,940 | 100 (full agonist) | 100 (full agonist) | 0.013 | Full agonist |
| XLR-12 | 80 | 100 | 0.391 | CB2-selective agonist |
| 5F-APINACA | 95 | 85 | 1.2 | CB1-preferring agonist |
Key Findings :
- This compound uniquely lacks agonistic activity at both CB1 and CB2 receptors, distinguishing it from partial (e.g., Δ9-THC) and full agonists (e.g., CP55,940). Its CB2 antagonism is attributed to structural features that block receptor activation despite binding affinity .
- XLR-12 , a CB2-selective agonist, exhibits 30-fold higher potency at CB2 (EC50 = 0.391 nM) compared to CB1, likely due to its naphthoylindole structure enhancing receptor specificity .
- 5F-APINACA shows CB1-preferring agonism, linked to its fluorinated pentyl chain, which improves lipid membrane permeability and receptor docking .
Structural and Functional Relationships
Antagonism vs. Agonism
This compound’s pyrrolidinyl group and methylenedioxy substitution are critical for its antagonistic profile. These groups may sterically hinder conformational changes required for receptor activation, unlike the flexible alkyl chains in agonists like XLR-12 .
Selectivity
- CB2 Selectivity : While this compound and XLR-12 both target CB2, XLR-12’s naphthoylindole core allows deeper penetration into the CB2 binding pocket, explaining its agonistic efficacy. In contrast, this compound’s rigid structure limits productive interactions .
- CB1 Avoidance : Compounds like 5F-APINACA achieve CB1 preference via fluorinated side chains, which are absent in this compound, further underscoring its CB2-specific antagonism .
Nomenclature and Confounding Analogs
The term "this compound" is occasionally conflated with 3-caffeoylquinic acid (3-CQA), a natural antioxidant found in plants . However, 3-CQA is pharmacologically distinct, influencing blood pressure and oxidative stress via polyphenol pathways, unrelated to cannabinoid receptors . Researchers must differentiate these compounds based on context and structural descriptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
